3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol

Description

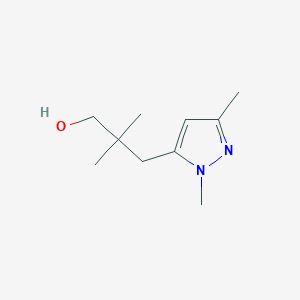

3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-ol is a heterocyclic alcohol featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions. The propan-1-ol chain attached to the pyrazole ring includes two dimethyl groups at the C2 position, enhancing steric bulk and lipophilicity. This structural motif is significant in medicinal chemistry due to the pyrazole moiety's role as a pharmacophoric group in bioactive compounds .

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C10H18N2O/c1-8-5-9(12(4)11-8)6-10(2,3)7-13/h5,13H,6-7H2,1-4H3 |

InChI Key |

LCLGEFCIBJZUEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CC(C)(C)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-ol, enabling a comparative analysis of their properties and applications:

Elexacaftor (VX-445)

- Structure : (R)-N-((1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl)-4-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)benzamide .

- Key Differences: Contains a sulfonamide linker instead of a propanol chain. Features additional fluorinated and pyrrolidine groups for enhanced binding to CFTR proteins.

- Pharmacological Role : Potent CFTR modulator used in triple-combination therapies for cystic fibrosis. The sulfonamide group improves metabolic stability compared to alcohol-containing analogs .

4-(4-Chlorophenyl)-3-(4-((1,3-dimethyl-1H-pyrazol-5-yl)-methoxy)phenyl)-5-methylisoxazole (Compound 40)

- Structure : Isoxazole core linked to a 1,3-dimethylpyrazole via a methoxy group .

- Key Differences: Methoxy group replaces the propanol chain, reducing polarity. Chlorophenyl and methylisoxazole substituents enhance aromatic interactions in biological targets.

- Bioactivity : Demonstrates in vitro growth inhibition, likely due to the pyrazole’s role in disrupting cellular pathways. The absence of a hydroxyl group may limit solubility compared to the target compound .

3-(Dimethylamino)-2,2-dimethylpropan-1-ol

- Structure: Propan-1-ol chain with dimethylamino and dimethyl groups .

- Key Differences: Dimethylamino substituent replaces the pyrazole ring, altering electronic properties.

- Applications: Used as a synthetic intermediate in pharmaceuticals. The amino group facilitates salt formation, improving water solubility relative to the pyrazole analog .

Table 1: Comparative Analysis of Structural and Functional Features

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydroxyl group in the target compound enhances water solubility relative to non-polar analogs like Compound 40 but may be less soluble than amino-containing derivatives (e.g., 3-(dimethylamino)-2,2-dimethylpropan-1-ol) .

Biological Activity

The compound 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.30 g/mol. The structure features a pyrazole ring substituted with a dimethyl group and a branched alcohol moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 219.30 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, the compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that pyrazole derivatives could inhibit the growth of human cancer cells by targeting specific signaling pathways involved in tumor progression .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays revealed that it effectively reduced the production of inflammatory mediators in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. Studies have shown that these compounds can exhibit antibacterial and antifungal effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- Antitumor Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to controls. The compound was administered at varying doses, with optimal results observed at 50 mg/kg body weight .

- Inflammation Model : In an experimental model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema compared to untreated groups, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways that regulate growth and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.